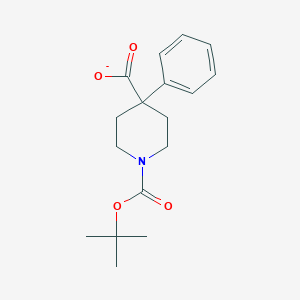
Hexapeptide-10 Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Hexapeptide-10 Acetate is synthesized using solid-phase peptide synthesis, a method that ensures sequence accuracy and purity of the final product . This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, followed by cleavage from the resin and purification .
Análisis De Reacciones Químicas
Hexapeptide-10 Acetate primarily undergoes peptide bond formation during its synthesis. The solid-phase peptide synthesis involves repeated cycles of deprotection and coupling reactions. Common reagents used in these reactions include Fmoc-protected amino acids, coupling agents like HBTU or DIC, and deprotection agents such as piperidine . The major product formed is the desired peptide sequence, which is then cleaved from the resin and purified.
Aplicaciones Científicas De Investigación
Hexapeptide-10 Acetate has a wide range of scientific research applications:
Cosmetic Industry: It is extensively used in anti-aging formulations to promote skin firmness, smoothness, and density.
Biological Research: It promotes keratinocyte adhesion and boosts the proliferation of keratinocytes and fibroblasts, making it valuable in studies related to skin regeneration and wound healing.
Medical Research: Its ability to increase the synthesis of Laminin-5 and Integrin-α6 proteins makes it a potential candidate for research in skin-related disorders and therapies.
Mecanismo De Acción
Hexapeptide-10 Acetate exerts its effects by mimicking the adhesion sequence of the Laminin protein. It promotes the adhesion of keratinocytes and stimulates the proliferation of both keratinocytes and fibroblasts . This leads to an increase in the production of Laminin-5 and Integrin-α6 proteins, which are essential for maintaining the firmness and elasticity of the skin . The compound strengthens the dermo-epidermal junction, enhancing skin compactness, firmness, and density .
Comparación Con Compuestos Similares
Hexapeptide-10 Acetate can be compared with other peptides used in the cosmetic industry, such as:
Acetyl Hexapeptide-8: Known for its ability to inhibit muscle contractions, reducing the appearance of wrinkles.
Palmitoyl Pentapeptide-4: Promotes collagen production and is used for its anti-aging properties.
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.
This compound is unique in its ability to promote keratinocyte adhesion and increase the synthesis of Laminin-5 and Integrin-α6 proteins, making it particularly effective in enhancing skin structure and firmness .
Propiedades
Fórmula molecular |
C30H57N7O10 |
|---|---|
Peso molecular |
675.8 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H53N7O8.C2H4O2/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43;1-2(3)4/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43);1H3,(H,3,4)/t16-,17-,18-,19-,20-,21-,22-;/m0./s1 |
Clave InChI |
FIFWXXZWRVLXSE-NRKABSNUSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N.CC(=O)O |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride](/img/structure/B14751700.png)
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14751706.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14751717.png)
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![1-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14751731.png)




![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
